molecular formula C10H12BrN B6161488 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole CAS No. 1781471-47-3

5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B6161488
CAS No.: 1781471-47-3
M. Wt: 226.1
InChI Key:
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Description

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the indole ring play crucial roles in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the two methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1781471-47-3

Molecular Formula

C10H12BrN

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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